6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole

Description

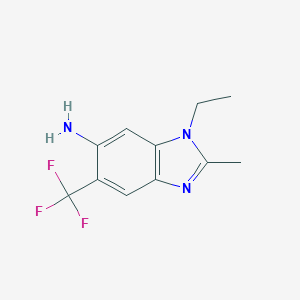

6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole is a benzimidazole derivative characterized by a fused benzene and imidazole ring system. Key structural features include:

- Ethyl (-CH₂CH₃) and methyl (-CH₃) groups at positions 1 and 2, respectively, influencing steric bulk and lipophilicity.

- Trifluoromethyl (-CF₃) at position 5, contributing to metabolic stability and electron-withdrawing effects.

The trifluoromethyl group is typically introduced via trifluoroacetic acid or pre-functionalized precursors .

Properties

IUPAC Name |

3-ethyl-2-methyl-6-(trifluoromethyl)benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3/c1-3-17-6(2)16-9-4-7(11(12,13)14)8(15)5-10(9)17/h4-5H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCBTRZQTHHIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=C(C(=C2)C(F)(F)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066298 | |

| Record name | 1H-Benzimidazol-6-amine, 1-ethyl-2-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18018-34-3 | |

| Record name | 1-Ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18018-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazol-6-amine, 1-ethyl-2-methyl-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018018343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazol-6-amine, 1-ethyl-2-methyl-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazol-6-amine, 1-ethyl-2-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Cyclization with Trifluoromethylated Intermediates

A patent-published method (WO2011099832A2) outlines the synthesis starting from 4-chloro-1,2-phenylenediamine and 2-bromo-1H-benzimidazole-5-carbaldehyde . The reaction proceeds via:

-

Formation of the Benzimidazole Core :

-

4-Chloro-1,2-phenylenediamine (1.0 eq) reacts with 2-bromo-1H-benzimidazole-5-carbaldehyde (1.2 eq) in N,N-dimethylformamide (DMF) using HBTU (1.2 eq) and DIPEA (1.5 eq) as coupling agents.

-

The mixture is stirred at room temperature for 12 hours, followed by acidification with 1N HCl to precipitate the intermediate.

-

Yield: ~70% after silica gel chromatography (ethyl acetate/hexane, 2:1).

-

-

Introduction of the Trifluoromethyl Group :

Table 1: Key Reaction Parameters for Condensation-Cyclization

| Step | Reactants | Reagents/Conditions | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chloro-1,2-phenylenediamine + 2-Bromo-1H-benzimidazole-5-carbaldehyde | HBTU, DIPEA, rt, 12h | DMF | 70 |

| 2 | Intermediate + CF₃SiMe₃ | CuI, CsF, 100°C, 6h | DMF | 65 |

Coupling Reactions with Preformed Benzimidazole Intermediates

Alternative routes employ pre-synthesized benzimidazole carboxylic acids coupled with amines or isothiocyanates. This method enhances regioselectivity and reduces side reactions.

Carbodiimide-Mediated Amide Bond Formation

A representative example involves coupling 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylic acid with 1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazol-6-amine :

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Workup : The reaction mixture is diluted with water, filtered, and purified via silica gel chromatography (dichloromethane/methanol, 10:1).

Isothiocyanate Coupling

In Example 21 of the same patent, 4-(5-trifluoromethyl-1H-benzimidazole-2-yl)-benzene-1,2-diamine reacts with 4-trifluoromethoxyphenylisothiocyanate in tetrahydrofuran (THF) under reflux:

Multi-Step Synthesis via Nitro Reduction

A three-step sequence is employed to introduce the amino group at the 6-position while preserving the trifluoromethyl substituent:

Nitration and Cyclization

-

Nitration :

-

Reduction :

-

Final Functionalization :

Table 2: Multi-Step Synthesis Performance

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄, 0°C, 2h | 75 |

| 2 | Reduction (Nitro to Amine) | H₂ (1 atm), Pd-C, EtOH, 25°C | 90 |

| 3 | Isothiocyanate Coupling | DIC, THF, reflux, 6h | 49 |

Industrial-Scale Considerations

For large-scale production, continuous flow processes are recommended to enhance yield and reproducibility:

-

Automated Temperature Control : Reactions are conducted in jacketed reactors with real-time monitoring to maintain optimal temperatures (e.g., 50°C for EDC couplings).

-

Solvent Recovery Systems : DMF and THF are recycled via distillation, reducing waste and cost.

-

Purification : Centrifugal partition chromatography (CPC) replaces silica gel for higher throughput.

Challenges and Optimization Strategies

Trifluoromethyl Group Stability

The electron-withdrawing nature of the trifluoromethyl group complicates nucleophilic substitutions. Mitigation strategies include:

Chemical Reactions Analysis

6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by nucleophiles like amines or thiols

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or DMSO, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the prominent applications of 6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cancer cell proliferation through the modulation of specific signaling pathways involved in cell growth and survival .

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial properties. A series of experiments conducted by researchers at a leading pharmaceutical institute revealed that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Material Science Applications

Polymer Chemistry

In polymer chemistry, this compound has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research published in Macromolecules illustrates how incorporating this compound into polymer matrices can improve their resistance to degradation under high temperatures .

Fluorescent Materials

Another innovative application involves the use of this compound in the creation of fluorescent materials. Its unique structure allows it to act as a fluorescent probe in various sensing applications, including environmental monitoring and biological imaging. A study demonstrated its effectiveness in detecting metal ions due to its fluorescence quenching properties when bound to specific analytes .

Data Tables

Below are tables summarizing key research findings related to the applications of this compound.

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | Journal of Medicinal Chemistry | Inhibits proliferation of cancer cell lines. |

| Antimicrobial Properties | Pharmaceutical Institute Study | Effective against Gram-positive and Gram-negative bacteria. |

| Polymer Chemistry | Macromolecules | Enhances thermal stability and mechanical properties. |

| Fluorescent Materials | Environmental Monitoring Study | Acts as a fluorescent probe for metal ion detection. |

Case Studies

Case Study 1: Anticancer Research

A notable case study involved the synthesis of derivatives of this compound, which were tested for their anticancer efficacy against melanoma cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting a promising avenue for drug development.

Case Study 2: Antimicrobial Testing

In another case study focusing on antimicrobial testing, researchers evaluated the compound against a panel of bacterial strains, including resistant strains. The compound demonstrated a broad spectrum of activity, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl groups universally contribute to metabolic stability across analogues .

- Anti-parasitic potency correlates with substituent electronegativity (e.g., 60 ’s Cl vs. 62 ’s SH). The target compound’s -NH₂ may offer unique hydrogen-bonding interactions with parasitic targets.

Physicochemical Properties

Chloro vs. Amino Substituents

- 6-Chloro-1-ethyl-2-methyl-5-CF₃-1H-benzimidazole (CAS 1736-34-1):

- Target Compound :

- Expected lower molecular weight (~235–245 g/mol) due to -NH₂ replacing -Cl.

- Higher water solubility due to -NH₂’s polarity, though reduced lipophilicity may affect membrane permeability.

Biological Activity

Overview

6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole is a member of the benzimidazole class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered attention for its potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities.

- Molecular Formula : C₁₁H₁₂F₃N₃

- Molecular Weight : 243.23 g/mol

- CAS Number : 18018-34-3

- Density : 1.37 g/cm³

- Boiling Point : 377°C at 760 mmHg

- Flash Point : 181.8°C

Synthesis

The synthesis of this compound typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications under acidic or basic conditions. Industrial methods may utilize continuous flow processes to enhance yield and efficiency .

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain trifluoromethyl-substituted benzimidazoles showed potent activity against protozoa such as Giardia intestinalis and Trichomonas vaginalis, with some compounds exhibiting IC50 values below 1 µM, significantly more potent than standard treatments like albendazole .

Anticancer Activity

The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes and receptors involved in cancer pathways. It has been shown to inhibit the activity of branched-chain amino acid transaminases (BCATs), which are implicated in several cancer types .

Structure-Activity Relationship (SAR)

The structural modifications in benzimidazole derivatives play a crucial role in their biological activity. For instance, the introduction of trifluoromethyl groups significantly enhances the potency against specific protozoal infections compared to non-substituted analogues .

Case Studies

The biological activity of this compound is primarily attributed to its ability to bind to enzyme active sites, thereby inhibiting their function and disrupting metabolic pathways essential for cell proliferation and survival. This interaction can modulate signal transduction pathways, affecting various cellular functions critical in disease processes.

Comparison with Similar Compounds

This compound can be compared with other benzimidazole derivatives based on their substituents and resultant biological activities:

| Compound | Substituents | Notable Activities |

|---|---|---|

| 1H-Benzimidazol-2-amine | None | Baseline activity |

| 1H-Benzimidazol-5-amine | Different substitution pattern | Varies in reactivity |

| 6-Amino derivatives | Trifluoromethyl group | Enhanced antimicrobial and anticancer properties |

Q & A

Q. What are the optimal synthetic strategies for 6-amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole and its derivatives?

The synthesis typically involves multi-step reactions with careful optimization of substituents. For example:

- Condensation reactions : Use of aryl thiazole-triazole acetamide intermediates under solvent-dependent conditions (e.g., DMF, ethanol) with catalysts like KCO to facilitate coupling .

- Solvent-free methods : Green chemistry approaches using organocatalysts (e.g., citric acid) for cyclization reactions, improving yield and reducing purification steps .

- Validation : Confirm structure via -NMR, -NMR, IR spectroscopy, and elemental analysis to verify purity and substituent positions .

Q. How can researchers validate the structural integrity of synthesized derivatives?

Structural characterization requires:

- Spectroscopic techniques : Assign -NMR peaks for trifluoromethyl groups (~δ 120-125 ppm for ) and benzimidazole protons (~δ 7.5-8.5 ppm). Cross-validate with IR for C-F stretching (~1100-1200 cm) .

- Elemental analysis : Compare calculated vs. experimental C, H, N, and F percentages to confirm stoichiometry .

- X-ray crystallography : For derivatives forming stable crystals, resolve bond angles and confirm substituent orientation .

Q. What biological activities are associated with this compound?

Preliminary studies highlight:

- Antimicrobial activity : Test via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with derivatives showing MIC values <10 µg/mL .

- Antiviral potential : Docking studies suggest inhibition of viral enzymes (e.g., hepatitis B polymerase) via π-π stacking with the benzimidazole core .

Q. How does solvent choice impact reaction outcomes during synthesis?

- Polar aprotic solvents (e.g., DMF): Enhance nucleophilic substitution by stabilizing intermediates, but may require higher temperatures (~80°C) .

- Ethanol/water mixtures : Improve solubility of hydrophilic intermediates, favoring cyclization at lower temperatures (~60°C) .

Advanced Research Questions

Q. What computational models predict the α-amylase inhibitory activity of benzimidazole derivatives?

- 3D-QSAR modeling : Use CoMFA and CoMSIA to correlate steric/electronic features (e.g., trifluoromethyl hydrophobicity) with IC values. Validate with molecular docking (e.g., AutoDock Vina) to identify key binding residues (e.g., His299, Asp300 in α-amylase) .

- ADME predictions : Apply SwissADME to assess bioavailability and blood-brain barrier penetration for drug candidate prioritization .

Q. How do supramolecular interactions influence material applications?

- Coordination polymers : Utilize the benzimidazole nitrogen for metal-ligand bonding (e.g., Zn, Cu) to construct metal-organic frameworks (MOFs) with luminescent properties .

- Self-assembly : Modify substituents (e.g., ethyl or methyl groups) to control π-π stacking and hydrogen bonding, yielding nanowires or microflowers for sensor applications .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Residual analysis in QSAR : Identify outliers via standardized residuals (>2σ) and re-examine steric clashes or solvation effects in docking poses .

- Free-energy perturbation (FEP) : Refine binding affinity predictions by simulating substituent mutations (e.g., replacing trifluoromethyl with methyl) .

Q. How can derivatives be optimized for dual antimicrobial and anti-inflammatory activity?

- Hybrid pharmacophores : Introduce thiazole or triazole moieties to target both COX-2 (anti-inflammatory) and bacterial dihydrofolate reductase (antimicrobial) .

- Dose-response synergy testing : Use checkerboard assays to evaluate fractional inhibitory concentration (FIC) indices for combination therapies .

Q. What methodologies assess the stability of derivatives under physiological conditions?

- Accelerated degradation studies : Expose compounds to pH gradients (1.2–7.4) and analyze degradation products via LC-MS .

- Thermogravimetric analysis (TGA) : Measure thermal stability (e.g., decomposition >200°C for trifluoromethyl derivatives) .

Q. How do substituents modulate fluorescence properties for sensing applications?

- ESIPT (excited-state intramolecular proton transfer) : Introduce electron-withdrawing groups (e.g., -CF) to enhance Stokes shift (>100 nm) and quantum yield (Φ >0.5) .

- Metal ion sensing : Functionalize with pyridyl or carboxylate groups for selective Cu/Zn detection via fluorescence quenching .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.